molecular formula C12H6BrFO2S B13698972 3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide

3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide

Cat. No.: B13698972
M. Wt: 313.14 g/mol
InChI Key: OZARHUGNRLXUTA-UHFFFAOYSA-N
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Description

3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-dioxide (hereafter referred to as Compound 6a) is a halogenated dibenzothiophene derivative with a sulfone moiety. Its synthesis involves a multi-step process starting from commercially available dibenzothiophene precursors. Key steps include nitration, bromination, and oxidation, followed by the Schiemann reaction to introduce fluorine . The compound’s structure features a bromine atom at the 3-position and fluorine at the 6-position, which contribute to its electronic and steric properties. Compound 6a is primarily investigated for its affinity toward α7-nicotinic acetylcholine receptors (α7-nAChR), a target for positron emission tomography (PET) imaging and neurological therapeutics .

Properties

Molecular Formula

C12H6BrFO2S

Molecular Weight

313.14 g/mol

IUPAC Name

3-bromo-6-fluorodibenzothiophene 5,5-dioxide

InChI

InChI=1S/C12H6BrFO2S/c13-7-4-5-8-9-2-1-3-10(14)12(9)17(15,16)11(8)6-7/h1-6H

InChI Key

OZARHUGNRLXUTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)S(=O)(=O)C3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Example Data Table for Key Intermediates:

Step Reagents Reaction Conditions Yield Reference
Oxidation H2O2 in acetic acid 120°C, 5 h >90%
Nitration HNO3 in acetic acid 20–40°C, 24 h 26%
Bromination NBS, H2SO4 Room temp, 24 h 64%
Fluorodenitration TMAF, reflux 6 h 75%

Advanced Synthetic Strategies

Recent research emphasizes the use of Pd-catalyzed Buchwald-Hartwig coupling for attaching functional groups, enabling the synthesis of fluorinated derivatives and radiopharmaceutical precursors with yields typically ranging from 44% to 73%.

Reaction Conditions Yield Reference
Buchwald-Hartwig coupling Pd catalyst, 1,4-diazabicyclo[3.2.2]nonane 44–73%

Summary of Key Reaction Conditions and Yields

Reaction Step Reagents & Conditions Typical Yield Reference
Oxidation to sulfone H2O2, acetic acid, 120°C >90%
Nitration HNO3, acetic acid 26%
Bromination NBS, H2SO4 64%
Fluorodenitration TMAF, reflux 75%
Buchwald-Hartwig coupling Pd catalyst, appropriate amines 44–73%

Concluding Remarks

The synthesis of “3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide” is well-established through multi-step processes involving oxidation, nitration, bromination, and fluorination. The most efficient route employs hydrogen peroxide oxidation to form the sulfone, followed by selective nitration and bromination, and finally fluorodenitration using tetra-methylammonium fluoride. The choice of reaction conditions, especially for fluorination, significantly influences the yield and purity of the final compound.

Scientific Research Applications

3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide is an organic compound with a dibenzo[b,d]thiophene core and bromine and fluorine substituents. It also has a 5,5-dioxide functional group that increases its chemical reactivity and biological activity. Dibenzothiophene derivatives such as this compound have gained attention for uses in medicinal chemistry and materials science.

Key Reactions
The chemical reactivity of this compound is influenced by the presence of the halogen substituents and the dioxide functional group.

Potential applications:

  • Neuroprotective Agents Certain studies suggest potential applications in neurodegenerative disease treatments due to their ability to interact with specific targets.
  • PET Imaging Derivatives of dibenzothiophene can be used for Positron Emission Tomography (PET) imaging . PET is a noninvasive molecular imaging tool that has helped to shed light on the roles receptors play in disease .

Synthesis

One synthesis pathway includes the bromination of 4-fluorodibenzo[b,d]thiophene followed by oxidation to yield the desired product with high efficiency. Oxidation of 4-fluorodibenzo[b,d]thiophene with hydrogen peroxide yields dioxide . Bromination of the dioxide with one equivalent NBS in H2SO4 gives two isomeric bromides, with 6d as the main product in 24% yield, as well as 6e as a minor product in 13% yield . A substantial amount of the starting material (about 50%) can be recovered from the reaction mixture . Isomers 6d and 6e can be separated by silica gel chromatography .

Comparison to similar compounds

Compound NameStructural FeaturesUnique Aspects
3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-DioxideContains a nitro groupExhibits different biological activities compared to fluorinated analogs.
4-Fluorodibenzo[b,d]thiophene 5,5-DioxideLacks bromine but retains fluorideUsed primarily in material science applications.
Dibenzothiophene 5,5-DioxideNo halogen substituentsServes as a base structure for synthesizing various derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. In electronic applications, the compound’s unique electronic properties contribute to its function as a semiconductor or light-emitting material.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Bromo-Fluoro Derivatives

Compound 6a is compared to isomers with varying halogen positions (Table 1):

Compound Substituents Synthesis Yield α7-nAChR Binding (Ki, nM) Selectivity vs. 5-HT3
6a 3-Br, 6-F 97% 14 ± 2 >100-fold
6d 3-Br, 4-F 24% 32 ± 5 50-fold
6e 1-Br, 4-F 13% 89 ± 12 20-fold
8c 3-Br, 2-F N/A Not tested Not tested

Key Observations :

  • Positional Effects : The 3-Br,6-F configuration in 6a results in superior α7-nAChR affinity (Ki = 14 nM) compared to 6d (Ki = 32 nM) and 6e (Ki = 89 nM). The 6-fluoro group likely optimizes steric compatibility with the receptor’s hydrophobic pocket .
  • Synthetic Efficiency : Compound 6a’s high yield (97%) contrasts with 6d (24%) and 6e (13%), where bromination of 29 produces mixed isomers requiring chromatographic separation .
Nitro-Substituted Analogues
  • 3-Bromo-6-nitrodibenzo[b,d]thiophene 5,5-dioxide (8) : Synthesized via bromination of 4-nitrodibenzo[b,d]thiophene 5,5-dioxide (31 ) in 77% yield . While nitro groups enhance electron-withdrawing effects, they reduce α7-nAChR binding (Ki = 89 nM for derivative 10 ) compared to 6a, highlighting fluorine’s advantage in maintaining receptor compatibility .
Triazeno-Functionalized Derivatives
  • 3-Bromo-6-(3,3-dibutyltriazeno)dibenzo[b,d]thiophene 5,5-dioxide (6): This derivative, synthesized via diazonium salt intermediates, exhibits modified pharmacokinetic properties due to the triazeno group.

Mechanistic and Selectivity Insights

  • α7-nAChR vs. Other Subtypes : Compound 6a shows >100-fold selectivity for α7-nAChR over heteromeric subtypes (e.g., α4β2, α3β4) and 5-HT3 receptors, a critical advantage over earlier ligands with poor subtype discrimination .
  • Electronic Effects : Fluorine’s electronegativity in 6a reduces off-target interactions, whereas bromine’s polarizability enhances hydrophobic binding to α7-nAChR’s aromatic residues .

Biological Activity

3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide (C12H7BrF2O2S) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on current research findings.

1. Chemical Structure and Synthesis

The compound features a dibenzo[b,d]thiophene core with bromine and fluorine substituents, along with a 5,5-dioxide functional group. The synthesis typically involves:

  • Bromination : Using bromine or N-bromosuccinimide (NBS).
  • Fluorination : Employing fluorinating agents such as Selectfluor.
  • Oxidation : Utilizing oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the sulfone group.

These steps yield high-purity products suitable for biological evaluation .

2. Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of its biological effects:

2.1 Antimicrobial Activity

The compound has shown promising results against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Candida albicans32 µg/mL
Bacillus cereus64 µg/mL

These findings suggest that its structural features enhance its antimicrobial efficacy .

2.2 Anticancer Properties

Studies have indicated potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. The specific pathways remain under investigation but may involve modulation of enzyme activity related to tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The halogen substituents may enhance binding affinity to specific enzymes or receptors, modulating their activity.
  • Cell Membrane Penetration : The lipophilicity imparted by the fluorine and bromine atoms facilitates cellular uptake.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death .

4. Case Studies and Research Findings

Several studies have explored the compound's potential in various applications:

  • A study on benzo[b]thiophenes highlighted their broad spectrum of activities, including antimicrobial and anticancer effects, positioning them as valuable pharmacophores in drug discovery .
  • Another investigation focused on the structure-activity relationship (SAR) of dibenzothiophene derivatives, emphasizing how modifications influence biological efficacy .

5. Applications

Given its diverse biological activities, this compound is being explored for:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer drugs.
  • Material Science : Utilized in organic semiconductors and electronic applications due to its unique electronic properties .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide?

Answer:
The compound can be synthesized via bromination of fluorinated dibenzothiophene precursors using reagents like N-bromosuccinimide (NBS) in sulfuric acid (H₂SO₄). A typical protocol involves dissolving the precursor in H₂SO₄, adding NBS stoichiometrically, and monitoring the reaction via thin-layer chromatography (TLC). Post-reaction, the product is isolated using column chromatography with silica gel and eluents optimized for polar halogenated aromatics . For analogous dibenzothiophene derivatives, THF and triethylamine (Et₃N) have been used as solvents and bases to neutralize byproducts like HCl .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:

  • X-ray crystallography : Resolves crystal packing and stereoelectronic effects, particularly useful for confirming sulfone (5,5-dioxide) geometry and halogen positioning .
  • ¹H/¹³C NMR : Fluorine and bromine substituents induce distinct splitting patterns (e.g., ³J coupling for fluorine in aromatic systems).
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br signature).
  • TLC monitoring : Ensures reaction progression and purity during synthesis .

Basic: How should this compound be stored to maintain stability?

Answer:
While direct data on this compound is limited, structurally similar brominated aromatics (e.g., 3-(Bromomethyl)-5-chlorobenzo[b]thiophene) are recommended to be stored below 4°C in amber vials to prevent photodegradation and thermal decomposition. Desiccants like silica gel should be used to mitigate hydrolysis of the sulfone group .

Advanced: How can regioselectivity challenges during bromination be addressed?

Answer:
Regioselectivity in dibenzothiophene bromination is influenced by electronic and steric factors. Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (FMOs). For example, electron-deficient positions (ortho to electron-withdrawing sulfone groups) are more susceptible to electrophilic bromination. Experimental validation using substituent-directed bromination (e.g., fluorine as a directing group) and optimizing reaction temperature (e.g., 0–25°C) can enhance selectivity .

Advanced: How to resolve contradictions between experimental and computational spectroscopic data?

Answer:
Discrepancies often arise from solvent effects, crystal packing (in X-ray data), or dynamic processes (e.g., rotational barriers). Mitigation strategies include:

  • Solvent standardization : Use deuterated solvents consistently for NMR comparisons.
  • Solid-state vs. solution-state analysis : Compare X-ray (solid-state) and NMR (solution) data to identify conformational flexibility.
  • DFT simulations : Model NMR chemical shifts and coupling constants using software like Gaussian or ORCA, incorporating solvent models (e.g., PCM) .

Advanced: What strategies improve reaction yields in halogenated dibenzothiophene syntheses?

Answer:

  • Stoichiometric control : Avoid excess brominating agents to minimize di- or polybromination byproducts.
  • Purification optimization : Use gradient elution in column chromatography (e.g., hexane/ethyl acetate 9:1 to 7:3) to separate halogenated isomers.
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates.
  • High-purity reagents : Source precursors (e.g., fluorinated dibenzothiophenes) with >95% purity to reduce side reactions .

Advanced: How to analyze competing reaction pathways in sulfone-functionalized systems?

Answer:
Competing pathways (e.g., sulfone reduction vs. halogen displacement) can be studied via:

  • Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
  • Isotopic labeling : Introduce ¹⁸O in the sulfone group to trace oxygen exchange during reactions.
  • Activation energy calculations : Compare energy barriers for different pathways using Arrhenius plots or computational modeling .

Advanced: What analytical methods differentiate positional isomers in halogenated dibenzothiophenes?

Answer:

  • NOESY NMR : Identifies spatial proximity between halogen atoms and adjacent protons.
  • LC-MS/MS : Separates isomers using reverse-phase columns (C18) and fragments ions to confirm substitution patterns.
  • X-ray powder diffraction (XRPD) : Distinguishes crystalline forms of isomers, particularly if they exhibit polymorphism .

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